(Z)-methyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
(Z)-methyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a functionalized methyl group, and an ester group, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-4-6-14(7-5-12)10-18-19(21)16-9-8-15(11-17(16)25-18)24-13(2)20(22)23-3/h4-11,13H,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCDXMUTTJRAHW-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted benzene derivative, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or ultrasonic irradiation may also be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzofuran core can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it suitable for various organic transformations, including cross-coupling reactions and polymerization processes.
Biology
In biological research, (Z)-methyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its structural features allow it to interact with specific biological targets.
Medicine
The compound has potential medicinal applications, such as in the development of new drugs. Its ability to modulate biological processes makes it a candidate for therapeutic interventions in various diseases.
Industry
In industry, this compound can be used in the production of materials with specific properties, such as polymers, coatings, and dyes. Its versatility and reactivity make it valuable for creating innovative products.
Mechanism of Action
The mechanism by which (Z)-methyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may bind to specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: : Other benzofuran compounds with different substituents and functional groups.
Ester derivatives: : Compounds with similar ester groups but different core structures.
Methyl-substituted benzene derivatives: : Compounds with similar methyl groups but different core structures.
Uniqueness
(Z)-methyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate stands out due to its unique combination of a benzofuran core, a methyl group, and an ester group. This combination provides it with distinct chemical and biological properties compared to other similar compounds.
Biological Activity
(Z)-methyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a compound with a complex structure and potential biological activities. Its molecular formula is C20H18O5, and it has garnered interest in various fields of research, including pharmacology and biochemistry. This article aims to summarize the biological activity of this compound based on available literature, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a methyl propanoate group through an ether linkage. Its structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H18O5 |
| Molecular Weight | 338.36 g/mol |
| Purity | ≥95% |
The biological activity of (Z)-methyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is primarily attributed to its ability to interact with various biochemical pathways:
- Ozonolysis : The compound undergoes ozonolysis, which can lead to the formation of reactive intermediates that may interact with cellular components.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Antioxidant Activity : The presence of aromatic rings suggests potential antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress .
Antimicrobial Activity
Research indicates that compounds similar to (Z)-methyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibit antimicrobial properties. For example, analogs have shown efficacy against various bacterial strains and fungi by disrupting cellular processes .
Anti-Melanogenic Effects
Studies involving related benzofuran derivatives have demonstrated their ability to inhibit melanin production in cell-based assays. This activity is particularly relevant for skin whitening applications and could be attributed to the inhibition of tyrosinase activity .
Cytotoxicity Studies
In vitro studies using B16F10 cells revealed that certain analogs did not exhibit significant cytotoxicity at concentrations below 20 µM. This suggests a favorable safety profile for further development in therapeutic contexts .
Case Studies
- Study on Tyrosinase Inhibition : A study evaluated the effects of various benzofuran derivatives on mushroom tyrosinase activity, showing that some compounds significantly inhibited enzyme activity at low concentrations. This inhibition was quantitatively assessed using Lineweaver-Burk plots .
- Antioxidant Efficacy : Another study assessed the ability of related compounds to scavenge DPPH radicals, indicating that some analogs exhibited antioxidant activities comparable to vitamin C at high concentrations .
Pharmacokinetics
The pharmacokinetic profile of (Z)-methyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate remains largely unexplored. Factors such as absorption, distribution, metabolism, and excretion (ADME) need thorough investigation to understand its bioavailability and therapeutic potential fully.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
